N-Hydroxyfuran-2-carboximidamide
Overview
Description
N-Hydroxyfuran-2-carboximidamide is a chemical compound with the molecular formula C₄H₅NO₃. It is a derivative of furan, a heterocyclic organic compound, and contains a hydroxyl group (-OH) and an amide group (-NH) attached to the furan ring
Synthetic Routes and Reaction Conditions:
Hydroxylation of Furan-2-carboximidamide: One common synthetic route involves the hydroxylation of furan-2-carboximidamide using oxidizing agents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) under acidic conditions.
Amidation of Hydroxyfuran-2-carboxylic Acid: Another method involves the amidation of hydroxyfuran-2-carboxylic acid using ammonia (NH₃) or an amine derivative under dehydration conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-hydroxyfuran-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the furan ring, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: N-Hydroxyfuran-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-Hydroxyfuran-2-carboximidamide has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which N-Hydroxyfuran-2-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound's anti-inflammatory properties are linked to its modulation of inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
N-Hydroxyfuran-2-carboximidamide is unique in its structure and reactivity compared to other similar compounds, such as:
Furan-2-carboxylic Acid: Lacks the hydroxyl and amide groups.
Furan-2-carboxamide: Lacks the hydroxyl group.
Hydroxyfuran-2-carboxylic Acid: Lacks the amide group.
These structural differences contribute to the distinct chemical properties and applications of this compound.
Properties
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRPNZFONPLHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-99-4 | |
Record name | N-Hydroxy-2-furancarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50892-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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